molecular formula C13H24N4O2S B6626429 N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide

N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide

Cat. No.: B6626429
M. Wt: 300.42 g/mol
InChI Key: WWBRVRMEYHZHGH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications

Properties

IUPAC Name

N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2S/c1-4-9-17-13(5-8-14-17)12-6-10-16(11-7-12)20(18,19)15(2)3/h5,8,12H,4,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBRVRMEYHZHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-keto ester under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with a propyl group using an alkyl halide in the presence of a base.

    Formation of the piperidine ring: This involves the cyclization of an appropriate amine with a dihaloalkane.

    Sulfonamide formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and pyrazole moieties may contribute to the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(2-methylpyrazol-3-yl)piperidine-1-sulfonamide
  • N,N-dimethyl-4-(2-ethylpyrazol-3-yl)piperidine-1-sulfonamide
  • N,N-dimethyl-4-(2-butylpyrazol-3-yl)piperidine-1-sulfonamide

Uniqueness

N,N-dimethyl-4-(2-propylpyrazol-3-yl)piperidine-1-sulfonamide is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The propyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties compared to its analogs.

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